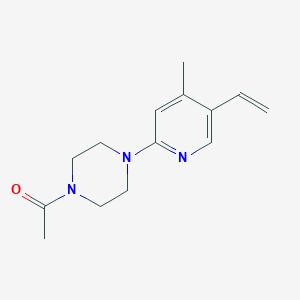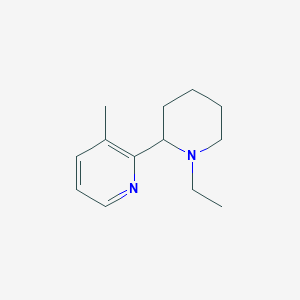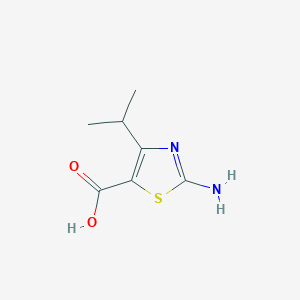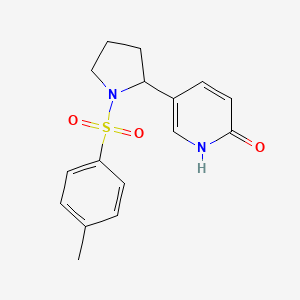
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound with the molecular formula C14H19N3O This compound is characterized by the presence of a piperazine ring substituted with a methyl-vinyl-pyridine moiety and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperazine ring and subsequent functionalization with the pyridine and ethanone groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the 4-methyl-5-vinylpyridine moiety via nucleophilic substitution reactions.
Step 3: Attachment of the ethanone group through acylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common reagents and conditions for these reactions include organic solvents like acetonitrile and specific temperature and pressure settings to control the reaction kinetics .
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone include:
- 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- 1-(4-(4-Methyl-2-pyridinyl)piperazin-1-yl)ethanone
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, which can influence their chemical reactivity and biological activity. The unique combination of the methyl-vinyl-pyridine moiety and the piperazine ring in this compound provides distinct properties that make it valuable for specific research applications .
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-[4-(5-ethenyl-4-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-4-13-10-15-14(9-11(13)2)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
BGNBGYSHLJOYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)


![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)







![Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11804837.png)
